molecular formula C16H14N2O3 B5173243 N-(4'-nitrobiphenyl-4-yl)cyclopropanecarboxamide

N-(4'-nitrobiphenyl-4-yl)cyclopropanecarboxamide

Cat. No.: B5173243
M. Wt: 282.29 g/mol
InChI Key: GILWENGFFFOTED-UHFFFAOYSA-N
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Description

N-(4’-nitrobiphenyl-4-yl)cyclopropanecarboxamide is an organic compound characterized by the presence of a nitro group attached to a biphenyl structure, which is further connected to a cyclopropanecarboxamide moiety

Preparation Methods

The synthesis of N-(4’-nitrobiphenyl-4-yl)cyclopropanecarboxamide typically involves the following steps:

    Formation of Biphenyl Structure: The initial step involves the synthesis of the biphenyl structure with a nitro group at the para position. This can be achieved through a nitration reaction of biphenyl using nitric acid and sulfuric acid.

    Cyclopropanecarboxamide Formation: The next step involves the formation of the cyclopropanecarboxamide moiety

    Coupling Reaction: The final step involves coupling the nitro-substituted biphenyl with the cyclopropanecarboxamide moiety under suitable reaction conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Chemical Reactions Analysis

N-(4’-nitrobiphenyl-4-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, using oxidizing agents like potassium permanganate.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Scientific Research Applications

N-(4’-nitrobiphenyl-4-yl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4’-nitrobiphenyl-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The biphenyl structure allows for interactions with hydrophobic regions of proteins, potentially affecting their function.

Comparison with Similar Compounds

N-(4’-nitrobiphenyl-4-yl)cyclopropanecarboxamide can be compared with similar compounds such as:

    N-(4’-chlorobiphenyl-4-yl)cyclopropanecarboxamide: This compound has a chlorine substituent instead of a nitro group, which affects its reactivity and biological activity.

    N-(4’-methylbiphenyl-4-yl)cyclopropanecarboxamide:

    N-(4’-aminobiphenyl-4-yl)cyclopropanecarboxamide: The amino group provides different reactivity and biological interactions compared to the nitro group.

N-(4’-nitrobiphenyl-4-yl)cyclopropanecarboxamide stands out due to its unique combination of a nitro-substituted biphenyl structure and a cyclopropanecarboxamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(4-nitrophenyl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-16(13-1-2-13)17-14-7-3-11(4-8-14)12-5-9-15(10-6-12)18(20)21/h3-10,13H,1-2H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILWENGFFFOTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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